molecular formula C20H31O5- B164292 lipoxin B4 CAS No. 98049-69-5

lipoxin B4

Cat. No. B164292
CAS RN: 98049-69-5
M. Wt: 351.5 g/mol
InChI Key: UXVRTOKOJOMENI-WLPVFMORSA-M
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Description

Lipoxin B4 is a trihydroxy-tetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator involved in the resolution of inflammation. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in dampening inflammation and promoting tissue repair .

Scientific Research Applications

Lipoxin B4 has a wide range of scientific research applications, including:

Mechanism of Action

Lipoxin B4 exerts its effects by binding to specific receptors on the surface of immune cells. It regulates the behavior of neutrophils, macrophages, and other immune cells by promoting the clearance of apoptotic neutrophils and dampening the inflammatory response. Key molecular targets include transcription factors such as nuclear factor kappa B, activator protein-1, and peroxisome proliferator-activated receptor gamma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin B4 involves the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The key steps include the action of 5-lipoxygenase followed by either 12-lipoxygenase or 15-lipoxygenase. This process may involve transcellular metabolism, where different cell types contribute to the biosynthesis .

Industrial Production Methods: The process requires precise control of reaction conditions to ensure the correct stereochemistry and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Lipoxin B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the major pathways of enzymatic degradation is the reduction of one of the carbon-carbon double bonds in the triene core to form metabolites such as 6,7-dihydro-Lipoxin B4 .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include lipoxygenase enzymes, oxidizing agents, and reducing agents. The reactions typically occur under mild conditions to preserve the integrity of the lipid mediator .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced metabolites. These metabolites often retain some of the biological activity of the parent compound but may have different stability and potency .

Comparison with Similar Compounds

Lipoxin B4 is unique among lipid mediators due to its specific anti-inflammatory and pro-resolving properties. Similar compounds include:

This compound stands out due to its specific receptor interactions and unique role in promoting the resolution of inflammation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lipoxin B4 involves several steps of organic synthesis starting from simple starting materials to yield the final product. The key steps include the formation of the epoxide ring, the addition of a hydroxyl group, and the formation of the conjugated double bonds.", "Starting Materials": [ "5,6-Epoxy-8Z,11Z,14Z-eicosatrienoic acid", "Methanesulfonic acid", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Methanesulfonyl chloride", "Triethylamine", "Tetrahydrofuran", "Methyl lithium", "Ethyl acetate", "Acetic anhydride", "Dimethylformamide", "Sodium methoxide", "Bromine" ], "Reaction": [ "The starting material 5,6-Epoxy-8Z,11Z,14Z-eicosatrienoic acid is treated with methanesulfonic acid and methanol to form the methanesulfonate ester.", "The methanesulfonate ester is then reacted with sodium hydroxide and hydrogen peroxide to form the hydroxylated intermediate.", "Reduction of the intermediate with sodium borohydride yields the alcohol intermediate.", "The alcohol intermediate is then treated with methanesulfonyl chloride and triethylamine to form the mesylate ester.", "The mesylate ester is then reacted with methyl lithium to form the lithium salt intermediate.", "The lithium salt intermediate is then reacted with ethyl acetate and acetic anhydride to form the acetic ester intermediate.", "The acetic ester intermediate is then treated with dimethylformamide and sodium methoxide to form the alkyne intermediate.", "The alkyne intermediate is then subjected to bromination to form the final product, lipoxin B4." ] }

CAS RN

98049-69-5

Molecular Formula

C20H31O5-

Molecular Weight

351.5 g/mol

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate

InChI

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,12-9+,15-10+/t17-,18+,19-/m1/s1

InChI Key

UXVRTOKOJOMENI-WLPVFMORSA-M

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)[O-])O)O)O

SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)[O-])O)O)O

physical_description

Solid

Pictograms

Irritant

synonyms

5,14,15-THET
5,14,15-trihydroxy-6,8,10,12-eicosatetraenoic acid
5-methyl-LXB4
5D,14,15L-trihydroxy-6,8,10,12-eicosatetraenoic acid
lipoxin B4
LXB4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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